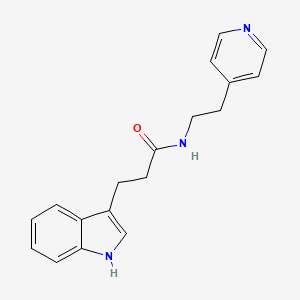
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a compound that features an indole ring and a pyridine ring connected by a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propanamide Linker: The indole derivative is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the propanamide linker.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction with 4-pyridylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)propanamide: Similar structure but with a pyridine ring at a different position.
3-(1H-indol-3-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide: Another positional isomer with the pyridine ring at the 2-position.
3-(1H-indol-3-yl)-N-(2-(quinolin-4-yl)ethyl)propanamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This unique structure can lead to distinct pharmacological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C18H19N3O/c22-18(20-12-9-14-7-10-19-11-8-14)6-5-15-13-21-17-4-2-1-3-16(15)17/h1-4,7-8,10-11,13,21H,5-6,9,12H2,(H,20,22) |
InChI Key |
ZPNQEGVDBUJKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
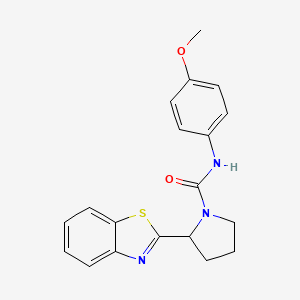
![Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate](/img/structure/B10979252.png)
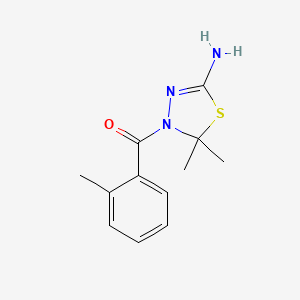
![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
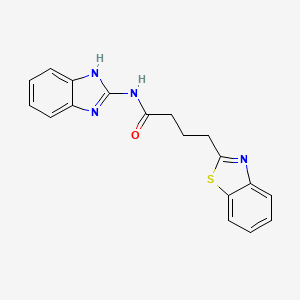
![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
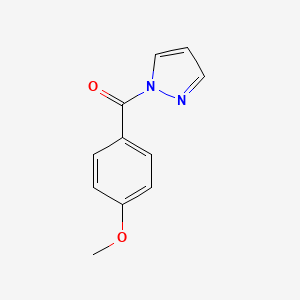
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)

![2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10979320.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide](/img/structure/B10979323.png)
